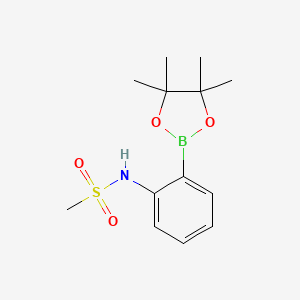

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Descripción

CAS No.: 380430-60-4 Molecular Formula: C₁₃H₂₀BNO₄S Molecular Weight: 297.18 g/mol This compound features an ortho-substituted phenyl ring with a methanesulfonamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. It is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Suppliers such as City Chemical LLC and BLDpharm offer it in 1g to 5g quantities with 96–98% purity .

Propiedades

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)15-20(5,16)17/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOINPTCZWNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402309 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-60-4 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methanesulfonylamino)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronate ester. This intermediate is then reacted with methanesulfonamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The boronate group can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted boronates and sulfonamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of these compounds by facilitating interactions with biological targets. For instance, studies have shown that certain sulfonamide derivatives can inhibit tumor growth in various cancer cell lines .

Enzyme Inhibition

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer’s disease and Type 2 diabetes mellitus .

Synthesis of Functional Materials

The compound can serve as a building block for the synthesis of advanced materials such as covalent organic frameworks (COFs). The boron atom allows for robust coordination chemistry that can be utilized to create porous materials with specific functionalities . These materials have potential applications in gas storage and separation technologies.

Photophysical Properties

Compounds containing dioxaborolane moieties are known for their photophysical properties which can be exploited in the development of light-emitting devices or sensors. The aggregation-induced emission characteristics of these compounds make them suitable candidates for optoelectronic applications .

Case Study: Synthesis and Characterization

A study focused on synthesizing new sulfonamide derivatives involving dioxaborolane demonstrated successful yields and characterized the compounds using NMR and mass spectrometry techniques. The results indicated that these derivatives retained significant biological activity while providing insights into their structural integrity .

In another study, various sulfonamide derivatives were screened for their biological activities against specific enzymes related to metabolic diseases. The findings revealed promising candidates that could lead to the development of new therapeutic agents targeting diabetes and neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its boronate and sulfonamide groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers on the Phenyl Ring

Three primary isomers differ in the substitution position of the boronate ester and sulfonamide groups:

Applications:

Heterocyclic Analogs

Pyrimidine-Based Derivative

CAS No.: 1218789-36-6 Molecular Formula: C₁₁H₁₈BN₃O₄S Molecular Weight: 299.15 g/mol

- Replaces the phenyl ring with a pyrimidine moiety.

- Applications: Key building block for antiviral and antifungal agents due to enhanced hydrogen-bonding capacity .

Naphthalene-Based Derivative

CAS No.: 1132940-88-5 Molecular Formula: C₁₇H₂₂BNO₄S Molecular Weight: 347.24 g/mol

Functionalized Derivatives

Methoxy-Substituted Analog

CAS No.: 1256360-27-6 Molecular Formula: C₁₄H₂₂BNO₅S Molecular Weight: 327.20 g/mol

- Incorporates a methoxy group at the 2-position of the phenyl ring.

Trifluoromethyl-Substituted Analog

CAS No.: 906352-77-0 Molecular Formula: C₁₇H₂₃BF₃NO₃ Molecular Weight: 357.17 g/mol

- Features a trifluoromethyl group for enhanced lipophilicity and metabolic stability.

- Applications: Intermediate in synthesizing fluorinated agrochemicals .

Actividad Biológica

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H20BNO4S

- Molecular Weight : 293.27 g/mol

- CAS Number : 16217715

- Structure : The compound contains a sulfonamide group attached to a phenyl ring that is further substituted with a boron-containing moiety.

The biological activity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide can be attributed to its structural features that allow it to interact with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes and receptors.

Inhibition Studies

Research has shown that compounds with similar structures exhibit significant inhibitory effects on various kinases and enzymes. For instance:

- GSK-3β Inhibition : Compounds related to this class have been reported to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an important enzyme in various signaling pathways. The inhibition of GSK-3β is associated with neuroprotective effects and modulation of inflammation .

- Anti-inflammatory Effects : In studies involving BV-2 microglial cells, compounds similar to N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide significantly decreased the levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential anti-inflammatory properties .

Pharmacological Applications

The compound's unique structure suggests potential applications in treating diseases characterized by dysregulated kinase activity or inflammatory processes. Notably:

- Cancer Therapy : The inhibition of kinases such as GSK-3β may contribute to the development of cancer therapies that target signaling pathways involved in cell proliferation and survival.

- Neurodegenerative Disorders : Given its neuroprotective effects through GSK-3β inhibition, this compound may have implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound 62 | GSK-3β Inhibition | 8 nM | |

| Compound 50 | NO Reduction in BV-2 Cells | 1 µM | |

| Compound 4 | NS5B Inhibition | <50 nM |

These findings highlight the promising nature of sulfonamide derivatives in various therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation. A representative procedure involves reacting a brominated precursor (e.g., 4-bromo-3-fluorophenyl methylsulfonamide) with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂, KOAc, and DMSO at 90°C for 18 hours . Yields range from 53% to 56%, depending on the substituents and reaction optimization. Alternative routes may use Suzuki-Miyaura coupling to introduce the boronate ester post-sulfonamide formation .

Q. How is the compound characterized, and what analytical techniques are critical for verifying its structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and sulfonamide protons (δ ~3.0 ppm for CH₃SO₂) .

- Mass Spectrometry : ESI-LCMS (e.g., m/z 623 [M+1] for derivatives) validates molecular weight and purity .

- Elemental Analysis : Used to confirm stoichiometry and rule out residual solvents .

Q. What are the key solubility and stability considerations for handling this compound in experiments?

- Methodological Answer :

- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂, CHCl₃) but has limited solubility in water. Pre-dissolution in DMSO is recommended for aqueous reaction systems .

- Stability : The boronate ester is moisture-sensitive. Storage under inert gas (Ar/N₂) at –20°C in anhydrous conditions prevents hydrolysis .

Advanced Research Questions

Q. How can meta-selective C−H borylation be achieved using derivatives of this compound?

- Methodological Answer : Meta-selectivity in C−H borylation is enabled by anionic ligands (e.g., dtbpy) that sterically and electronically direct the palladium catalyst. For example, N-(5-boryl-2-(trifluoromethyl)phenethyl)methanesulfonamide derivatives exhibit meta-borylation at yields >70% when using Pd(OAc)₂ with dtbpy in toluene at 80°C . Optimization involves adjusting ligand ratios and reaction time to suppress ortho/para byproducts.

Q. What role does this compound play in the design of delayed fluorescence emitters for OLEDs?

- Methodological Answer : The boronate group facilitates Suzuki-Miyaura coupling to construct electron-deficient aromatic systems. For instance, coupling with 9,9-dimethyl-10-(4-borylphenyl)dihydroacridine yields thermally activated delayed fluorescence (TADF) emitters. Key parameters include:

- Catalyst : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) to isolate high-purity products (>98%) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., PM6 or B3LYP/6-31G*) model the electron-withdrawing effect of the sulfonamide group, which activates the aryl ring for electrophilic substitution. HOMO-LUMO gaps (~5.2 eV) indicate suitability for charge-transfer applications. Computational studies also guide ligand design for regioselective borylation .

Q. What strategies resolve contradictions in reaction yields reported for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 53% vs. 70%) arise from:

- Catalyst Loading : Higher PdCl₂(PPh₃)₂ concentrations (5 mol%) improve turnover but risk side reactions.

- Base Selection : KOAc outperforms K₂CO₃ in moisture-sensitive systems due to milder basicity .

- Solvent Effects : DMSO enhances solubility but may decompose boronate esters at >100°C; toluene is preferable for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.